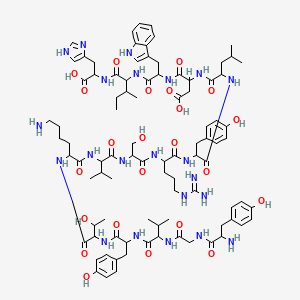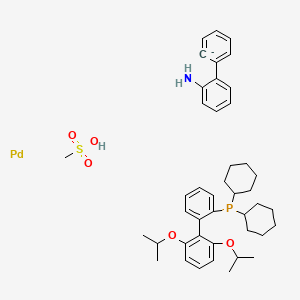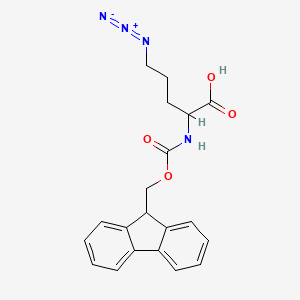![molecular formula C159H131Cl9F9N19O14 B13383843 3-(3-chloro-2,6-difluorophenyl)-N-[1-(2-chlorophenyl)ethyl]-2-cyanoprop-2-enamide;3-(6-chloro-2-fluoro-3-methylphenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide;[4-[3-[1-(2-chlorophenyl)ethylamino]-2-cyano-3-oxoprop-1-enyl]-2,6-dimethoxyphenyl] acetate;N-[1-(2-chlorophenyl)ethyl]-2-cyano-3-(2,6-difluoro-3-methylphenyl)prop-2-enamide;N-[1-(2-chlorophenyl)ethyl]-2-cyano-3-[3-fluoro-5-(trifluoromethyl)phenyl]prop-2-enamide;N-[1-(2-chlorophenyl)ethyl]-2-cyano-3-(4-nitrophenyl)prop-2-enamide;N-[1-(2-chlorophenyl)ethyl]-2-cyano-3-(4-piperidin-1-ylphenyl)prop-2-enamide;N-[1-(2-chlorophenyl)ethyl]-2-cyano-3-quinolin-4-ylprop-2-enamide](/img/structure/B13383843.png)
3-(3-chloro-2,6-difluorophenyl)-N-[1-(2-chlorophenyl)ethyl]-2-cyanoprop-2-enamide;3-(6-chloro-2-fluoro-3-methylphenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide;[4-[3-[1-(2-chlorophenyl)ethylamino]-2-cyano-3-oxoprop-1-enyl]-2,6-dimethoxyphenyl] acetate;N-[1-(2-chlorophenyl)ethyl]-2-cyano-3-(2,6-difluoro-3-methylphenyl)prop-2-enamide;N-[1-(2-chlorophenyl)ethyl]-2-cyano-3-[3-fluoro-5-(trifluoromethyl)phenyl]prop-2-enamide;N-[1-(2-chlorophenyl)ethyl]-2-cyano-3-(4-nitrophenyl)prop-2-enamide;N-[1-(2-chlorophenyl)ethyl]-2-cyano-3-(4-piperidin-1-ylphenyl)prop-2-enamide;N-[1-(2-chlorophenyl)ethyl]-2-cyano-3-quinolin-4-ylprop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(3-chloro-2,6-difluorophenyl)-N-[1-(2-chlorophenyl)ethyl]-2-cyanoprop-2-enamide;3-(6-chloro-2-fluoro-3-methylphenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide;[4-[3-[1-(2-chlorophenyl)ethylamino]-2-cyano-3-oxoprop-1-enyl]-2,6-dimethoxyphenyl] acetate;N-[1-(2-chlorophenyl)ethyl]-2-cyano-3-(2,6-difluoro-3-methylphenyl)prop-2-enamide;N-[1-(2-chlorophenyl)ethyl]-2-cyano-3-[3-fluoro-5-(trifluoromethyl)phenyl]prop-2-enamide;N-[1-(2-chlorophenyl)ethyl]-2-cyano-3-(4-nitrophenyl)prop-2-enamide;N-[1-(2-chlorophenyl)ethyl]-2-cyano-3-(4-piperidin-1-ylphenyl)prop-2-enamide;N-[1-(2-chlorophenyl)ethyl]-2-cyano-3-quinolin-4-ylprop-2-enamide” is a complex organic molecule with multiple functional groups, including cyano, chloro, fluoro, and phenyl groups
Métodos De Preparación
The synthesis of this compound involves multiple steps, including the formation of the cyano group and the introduction of chloro and fluoro substituents. The synthetic route typically involves the following steps:
Formation of the cyano group: This can be achieved through the reaction of an appropriate precursor with a cyanating agent such as sodium cyanide or potassium cyanide.
Introduction of chloro and fluoro substituents: This can be done through halogenation reactions using reagents such as chlorine gas or fluorine gas.
Coupling reactions: The final step involves coupling the various fragments together using reagents such as palladium catalysts and appropriate ligands.
Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
This compound can undergo various types of chemical reactions, including:
Oxidation: The cyano group can be oxidized to form amides or carboxylic acids.
Reduction: The cyano group can be reduced to form amines.
Substitution: The chloro and fluoro substituents can be substituted with other groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles such as sodium methoxide. The major products formed from these reactions depend on the specific conditions used.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological processes involving cyano, chloro, and fluoro groups.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which this compound exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparación Con Compuestos Similares
This compound can be compared with other similar compounds, such as:
3-chloro-2,6-difluorophenylboronic acid: Similar in structure but with a boronic acid group instead of a cyano group.
3-chloro-2,6-difluorophenylmethanol: Similar in structure but with a hydroxyl group instead of a cyano group.
3-chloro-2,6-difluorophenylamine: Similar in structure but with an amino group instead of a cyano group.
The uniqueness of this compound lies in its combination of cyano, chloro, and fluoro groups, which confer specific chemical properties and reactivity.
Propiedades
Fórmula molecular |
C159H131Cl9F9N19O14 |
|---|---|
Peso molecular |
3021.9 g/mol |
Nombre IUPAC |
3-(3-chloro-2,6-difluorophenyl)-N-[1-(2-chlorophenyl)ethyl]-2-cyanoprop-2-enamide;3-(6-chloro-2-fluoro-3-methylphenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide;[4-[3-[1-(2-chlorophenyl)ethylamino]-2-cyano-3-oxoprop-1-enyl]-2,6-dimethoxyphenyl] acetate;N-[1-(2-chlorophenyl)ethyl]-2-cyano-3-(2,6-difluoro-3-methylphenyl)prop-2-enamide;N-[1-(2-chlorophenyl)ethyl]-2-cyano-3-[3-fluoro-5-(trifluoromethyl)phenyl]prop-2-enamide;N-[1-(2-chlorophenyl)ethyl]-2-cyano-3-(4-nitrophenyl)prop-2-enamide;N-[1-(2-chlorophenyl)ethyl]-2-cyano-3-(4-piperidin-1-ylphenyl)prop-2-enamide;N-[1-(2-chlorophenyl)ethyl]-2-cyano-3-quinolin-4-ylprop-2-enamide |
InChI |
InChI=1S/C23H24ClN3O.C22H21ClN2O5.C21H16ClN3O.C19H13ClF4N2O.C19H15ClF2N2O.C19H16ClFN2O.C18H12Cl2F2N2O.C18H14ClN3O3/c1-17(21-7-3-4-8-22(21)24)26-23(28)19(16-25)15-18-9-11-20(12-10-18)27-13-5-2-6-14-27;1-13(17-7-5-6-8-18(17)23)25-22(27)16(12-24)9-15-10-19(28-3)21(30-14(2)26)20(11-15)29-4;1-14(17-6-2-4-8-19(17)22)25-21(26)16(13-23)12-15-10-11-24-20-9-5-3-7-18(15)20;1-11(16-4-2-3-5-17(16)20)26-18(27)13(10-25)6-12-7-14(19(22,23)24)9-15(21)8-12;1-11-7-8-17(21)15(18(11)22)9-13(10-23)19(25)24-12(2)14-5-3-4-6-16(14)20;1-12-8-9-17(20)16(18(12)21)10-15(11-22)19(24)23-13(2)14-6-4-3-5-7-14;1-10(12-4-2-3-5-14(12)19)24-18(25)11(9-23)8-13-16(21)7-6-15(20)17(13)22;1-12(16-4-2-3-5-17(16)19)21-18(23)14(11-20)10-13-6-8-15(9-7-13)22(24)25/h3-4,7-12,15,17H,2,5-6,13-14H2,1H3,(H,26,28);5-11,13H,1-4H3,(H,25,27);2-12,14H,1H3,(H,25,26);2-9,11H,1H3,(H,26,27);3-9,12H,1-2H3,(H,24,25);3-10,13H,1-2H3,(H,23,24);2-8,10H,1H3,(H,24,25);2-10,12H,1H3,(H,21,23) |
Clave InChI |
LEEISIGGNVGAGF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1)F)C=C(C#N)C(=O)NC(C)C2=CC=CC=C2Cl)F.CC1=C(C(=C(C=C1)Cl)C=C(C#N)C(=O)NC(C)C2=CC=CC=C2)F.CC(C1=CC=CC=C1Cl)NC(=O)C(=CC2=CC=C(C=C2)N3CCCCC3)C#N.CC(C1=CC=CC=C1Cl)NC(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])C#N.CC(C1=CC=CC=C1Cl)NC(=O)C(=CC2=CC=NC3=CC=CC=C23)C#N.CC(C1=CC=CC=C1Cl)NC(=O)C(=CC2=CC(=CC(=C2)F)C(F)(F)F)C#N.CC(C1=CC=CC=C1Cl)NC(=O)C(=CC2=CC(=C(C(=C2)OC)OC(=O)C)OC)C#N.CC(C1=CC=CC=C1Cl)NC(=O)C(=CC2=C(C=CC(=C2F)Cl)F)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-ol;hydrochloride](/img/structure/B13383767.png)

![tert-butyl N-[4-chloro-3-oxo-1-(4-phenylmethoxyphenyl)butan-2-yl]carbamate](/img/structure/B13383775.png)
![2-[4-(3,7-Dimethyloctoxy)phenyl]-1-methyl-4-prop-1-enylnaphthalene;1-(3,7-dimethyloctyl)-4,5-dimethyl-2-prop-1-enylbenzene;1-(2-ethylhexoxy)-4-methoxy-5-methyl-2-prop-1-enylbenzene](/img/structure/B13383797.png)







![8-(Cyclohept-1-en-1-yl)-2-octyl-4,5,6,7-tetrahydrocyclohepta[c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B13383855.png)


